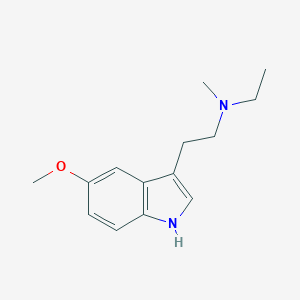

N-etil-N-metil-5-metoxitriptamina

Descripción general

Descripción

La 5-metoximetiltriptamina, comúnmente conocida como 5-metoximetiltriptamina, es un derivado de la triptamina que se encuentra en la naturaleza. Está estrechamente relacionada con los neurotransmisores serotonina y melatonina. Este compuesto es conocido por sus propiedades psicoactivas y se ha utilizado en diversas prácticas culturales y espirituales. Se encuentra en una variedad de especies vegetales y también es secretada por ciertos sapos .

Aplicaciones Científicas De Investigación

La 5-metoximetiltriptamina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de otros derivados de la triptamina.

Biología: Se estudia su papel en la neurotransmisión y la unión a receptores.

Medicina: Se investiga su potencial efecto terapéutico en condiciones de salud mental como la depresión y la ansiedad.

Industria: Se utiliza en el desarrollo de nuevas sustancias psicoactivas y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de la 5-metoximetiltriptamina implica su interacción con los receptores de serotonina. Actúa como un agonista completo en los receptores 5-HT1A y 5-HT2A, lo que lleva a alteraciones en la neurotransmisión y la percepción. Esta interacción da como resultado los efectos psicoactivos del compuesto, incluidos cambios en el estado de ánimo, la cognición y la percepción sensorial .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de 5-metoximetiltriptamina típicamente implica los siguientes pasos:

Material de partida: La síntesis a menudo comienza con derivados de indol o triptamina.

Metoxilación: El anillo de indol se metoxila en la posición 5 utilizando reactivos como sulfato de dimetilo o yoduro de metilo en presencia de una base como el carbonato de potasio.

Dimetilación: La cadena lateral de etilamina se dimetila luego utilizando formaldehído y un agente reductor como el cianoborohidruro de sodio.

Métodos de producción industrial

La producción industrial de 5-metoximetiltriptamina puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

La 5-metoximetiltriptamina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el anillo de indol o la cadena lateral.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indol, particularmente en la posición 2.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Electrófilos como halógenos o grupos nitro en presencia de un catalizador ácido de Lewis.

Productos principales

Oxidación: Quinonas o derivados hidroxilados.

Reducción: Derivados de indol reducidos.

Sustitución: Derivados de indol halogenados o nitro-sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

N,N-Dimetiltriptamina (DMT): Un compuesto estrechamente relacionado con propiedades psicoactivas similares pero un perfil de unión a receptores diferente.

5-Hidroxi-N,N-dimetiltriptamina (Bufotenina): Otro derivado de la triptamina con efectos farmacológicos distintos.

Singularidad

La 5-metoximetiltriptamina es única debido a su alta afinidad por el receptor 5-HT1A, lo que la distingue de otras triptaminas que se dirigen principalmente al receptor 5-HT2A. Este perfil de unión a receptores único contribuye a sus distintos efectos psicoactivos y potenciales aplicaciones terapéuticas .

Actividad Biológica

N-ethyl-N-methyl-5-methoxy-tryptamine (often abbreviated as 5-MeO-DMT) is a synthetic tryptamine known for its psychedelic properties. This compound has garnered significant attention in both pharmacological research and the context of psychoactive substances. This article delves into its biological activity, focusing on its mechanisms of action, receptor interactions, pharmacokinetics, and relevant case studies.

5-MeO-DMT primarily acts as an agonist at serotonin receptors, particularly:

- 5-Hydroxytryptamine receptor 1A (5-HT1A)

- 5-Hydroxytryptamine receptor 2A (5-HT2A)

These receptors are critical in mediating the compound's effects, which include anxiolytic and antidepressant-like activities without the hallucinogenic effects typically associated with other psychedelics like LSD or psilocybin . The structural modifications in 5-MeO-DMT compared to other tryptamines influence its potency and selectivity at these receptors, contributing to its unique pharmacological profile.

Pharmacokinetics

The pharmacokinetics of 5-MeO-DMT indicate that it is orally active, with effective dosages ranging from 6 to 20 mg . The compound is rapidly metabolized and exhibits a relatively short half-life, which is critical for understanding its therapeutic potential and safety profile .

Receptor Interaction Profile

The interaction of 5-MeO-DMT with serotonin receptors has been extensively studied. The following table summarizes the receptor binding affinities and functional activities of 5-MeO-DMT compared to other tryptamines:

| Compound | Receptor Type | Binding Affinity (nM) | Functional Activity |

|---|---|---|---|

| 5-MeO-DMT | 5-HT1A | 25.6 | Agonist |

| 5-HT2A | 37.1 | Agonist | |

| 5-MeO-MiPT | 5-HT2A | Not specified | Agonist |

| LSD | 5-HT2A | Variable | Agonist |

These interactions suggest that while 5-MeO-DMT retains significant activity at both receptor types, its selectivity can lead to distinct therapeutic outcomes compared to other psychedelics .

Case Studies

Several case studies have documented the effects of 5-MeO-DMT in clinical and recreational settings:

- Anxiolytic Effects : In a controlled study, participants reported reduced anxiety levels after administration of low doses of 5-MeO-DMT, correlating with increased activation of the 5-HT1A receptor .

- Neurotoxicity Assessments : Research involving animal models indicated that high doses of 5-MeO-DMT could induce apoptotic cell death in neural tissues, though low doses did not show significant histopathological effects . This highlights the importance of dosage in therapeutic applications.

- Psychedelic Experiences : Users have reported profound mystical experiences and altered states of consciousness attributed to the compound's action on serotonin receptors, particularly during guided sessions under professional supervision .

Safety and Toxicity

While the acute toxicity profile of 5-MeO-DMT appears relatively low at therapeutic doses, higher doses have been associated with neurotoxic effects, such as increased Caspase-3 activity indicative of apoptosis in brain tissues . Ongoing research aims to clarify these safety concerns further.

Propiedades

IUPAC Name |

N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVECDEWGCOLCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937676 | |

| Record name | 5-MeO-MET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16977-53-0 | |

| Record name | N-Methyl-N-ethyl-5-methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016977530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-MeO-MET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-ETHYL-5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNT3HAM6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.